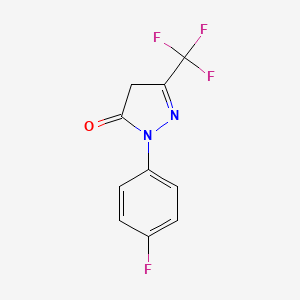

![molecular formula C15H17N3O2 B6353462 4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1214194-22-5](/img/structure/B6353462.png)

4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

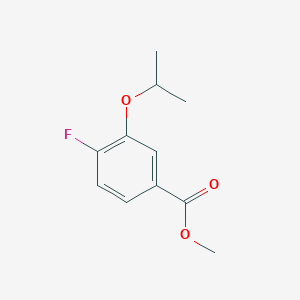

This compound is a derivative of imidazo[4,5-c]pyridine, which is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure containing at least two different elements. In this case, the ring contains carbon and nitrogen atoms . The “4-(2,4-Dimethylphenyl)” part indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two methyl groups attached at the 2nd and 4th positions. This phenyl group is attached to the 4th position of the imidazo[4,5-c]pyridine ring. The “6-carboxylic acid” part indicates a carboxylic acid group (-COOH) attached at the 6th position of the imidazo[4,5-c]pyridine ring.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[4,5-c]pyridine ring, the introduction of the dimethylphenyl group, and the introduction of the carboxylic acid group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[4,5-c]pyridine ring, the dimethylphenyl group, and the carboxylic acid group. The presence of these functional groups would likely confer certain chemical properties to the compound, such as its reactivity, polarity, and potential for forming hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazo[4,5-c]pyridine ring, the dimethylphenyl group, and the carboxylic acid group could all potentially participate in reactions. For example, the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase its solubility in polar solvents. The presence of the aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications

4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research. Due to its unique structure, it can be used as a starting material in the synthesis of a variety of compounds, including heterocyclic compounds, drugs, and pharmaceuticals. This compound has also been used in medicinal chemistry, as it has shown to have potential anti-cancer, anti-inflammatory, and anti-fungal activity. Additionally, this compound has been used in drug design, as it can be used to create novel compounds with specific properties.

Mechanism of Action

The exact mechanism of action of 4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is not yet known. However, it is believed that its unique structure enables it to interact with specific proteins in the body, which can lead to a variety of effects. For example, this compound has been shown to interact with enzymes involved in the production of nitric oxide, which can lead to anti-inflammatory and anti-fungal activity. Additionally, this compound has been shown to interact with proteins involved in the regulation of cell growth and proliferation, which may explain its anti-cancer activity.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of nitric oxide, which can lead to anti-inflammatory and anti-fungal activity. Additionally, this compound has been shown to interact with proteins involved in the regulation of cell growth and proliferation, which may explain its anti-cancer activity. This compound has also been shown to have anti-oxidant activity, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a widely used compound in scientific research due to its unique structure and wide range of applications. One of the main advantages of using this compound in lab experiments is its low cost and availability. Additionally, its structure allows it to interact with a variety of proteins, which makes it useful for a variety of experiments. However, this compound is not without its limitations. For example, its structure is relatively unstable, which can make it difficult to handle and store. Additionally, the exact mechanism of action of this compound is not yet known, which can limit its use in certain experiments.

Future Directions

Given the wide range of applications of 4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, there are many potential future directions for research. One potential area of research is to further investigate the mechanism of action of this compound and its effects on various proteins. Additionally, further research could be done to explore the potential of this compound as a drug or pharmaceutical compound. Additionally, further research could be done to explore the potential of this compound as an anti-cancer, anti-inflammatory, and anti-fungal agent. Finally, further research could be done to explore the potential of this compound as an antioxidant and its potential role in protecting cells from oxidative damage.

Synthesis Methods

4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can be synthesized through a variety of methods. The most common method of synthesis is the condensation of 2,4-dimethylphenyl isocyanate and 4-methyl-2-amino-5-methylpyridine-3-carboxylic acid. This reaction is carried out in the presence of anhydrous sodium acetate, and yields this compound in good yields. Other methods of synthesis include the use of acetic anhydride, ethyl acetate, and sodium hydroxide.

Safety and Hazards

properties

IUPAC Name |

4-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-8-3-4-10(9(2)5-8)13-14-11(16-7-17-14)6-12(18-13)15(19)20/h3-5,7,12-13,18H,6H2,1-2H3,(H,16,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJXSBWQQAVNHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353386.png)

![3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid](/img/structure/B6353439.png)

![3-{[(t-Butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid](/img/structure/B6353445.png)

![4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353456.png)

![4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353467.png)

![4-(2,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353468.png)

![4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353475.png)